molecular formula C15H13ClO4 B454886 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438221-04-6

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B454886
CAS No.: 438221-04-6
M. Wt: 292.71g/mol
InChI Key: GDXSXRIRYUEDOH-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid” is a chemical compound with the CAS Number: 30082-43-0 . It has a molecular weight of 262.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11ClO3/c15-12-4-6-13 (7-5-12)18-9-10-2-1-3-11 (8-10)14 (16)17/h1-8H,9H2, (H,16,17) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 262.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I have access to.

Scientific Research Applications

  • Conformational Studies : Some ortho-substituted diphenyl ethers, similar in structure to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, have been studied for their conformational properties. These studies provide insights into the molecular structure and behavior of such compounds (Chandler, Smith, & Moir, 1964).

  • Degradation of Chlorophenoxy and Chlorobenzoic Herbicides : Research has been conducted on the electrochemical degradation of various chlorophenoxy and chlorobenzoic herbicides, which include compounds structurally similar to this compound. This study is significant for understanding the environmental impact and degradation pathways of such compounds (Brillas et al., 2003).

  • Oxidation Reactions in Organic Chemistry : A study on pH-controlled oxidation of aromatic ketones to produce compounds like 4-methoxybenzoic acid offers insights into the chemical reactions and mechanisms relevant to compounds similar to this compound (Ballard, 2010).

  • Biodegradation by Microorganisms : Research shows that certain Pseudomonas putida strains can metabolize methoxybenzoic acids, highlighting the potential for biodegradation or bioconversion of related compounds (Donnelly & Dagley, 1980).

  • New Chemical Derivatives and Applications : The synthesis and characterization of new compounds derived from similar benzoic acids have been studied, which can lead to applications in fields like pharmaceuticals and material science (Xia et al., 2011).

  • Gas Chromatographic Analysis : Studies on the determination of acid herbicides in soils and sediments, involving compounds structurally related to this compound, provide important insights into environmental monitoring and analysis (Tsukioka & Murakami, 1989).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXSXRIRYUEDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-04-6
Record name 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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